molecular formula C16H14Cl2O B3025091 3',4'-Dichloro-3-(3-methylphenyl)propiophenone CAS No. 898768-10-0

3',4'-Dichloro-3-(3-methylphenyl)propiophenone

Cat. No. B3025091
CAS RN: 898768-10-0
M. Wt: 293.2 g/mol
InChI Key: KHOUVFGHBASEAF-UHFFFAOYSA-N
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Description

3’,4’-Dichloro-3-(3-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O . It belongs to the category of heterocyclic organic compounds .


Molecular Structure Analysis

The molecular structure of 3’,4’-Dichloro-3-(3-methylphenyl)propiophenone is represented by the canonical SMILES string: CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl . The molecular weight of this compound is 293.19 .


Physical And Chemical Properties Analysis

The boiling point of 3’,4’-Dichloro-3-(3-methylphenyl)propiophenone is predicted to be 444.9±45.0 °C . The density of this compound is predicted to be 1.206±0.06 g/cm3 .

Scientific Research Applications

Polymer Synthesis and Characterization

The synthesis and characterization of novel copolymers involving trisubstituted ethylenes such as 3',4'-Dichloro-3-(3-methylphenyl)propiophenone have been explored in research. These copolymers are formed by copolymerizing the ethylenes with styrene, which results in materials with high glass transition temperatures, indicating a significant decrease in chain mobility due to the dipolar character of the copolymers. This property makes them suitable for applications requiring high thermal stability (Kim et al., 1999).

Semisynthesis of Natural Methoxylated Propiophenones

In the field of organic synthesis, research has demonstrated the effective semisynthesis of natural methoxylated propiophenones from isomeric mixtures of phenylpropenes using catalytic amounts of palladium chloride. This process involves a two-step reaction, first converting phenylpropenes into single product phenylpropanes and then oxidizing them with 2,3-dichloro-5,6-dicyanobenzoquinone. This method offers a rapid and practical approach to synthesizing methoxylated propiophenones, which are valuable in various chemical industries (Joshi, Sharma, & Sinha, 2005).

Biodegradation Studies

Research into environmental bioremediation has identified specific microorganisms capable of degrading toxic compounds related to 3',4'-Dichloro-3-(3-methylphenyl)propiophenone. One such study found that Ralstonia sp. SJ98 could utilize 3-methyl-4-nitrophenol, a structurally similar compound, as its sole carbon and energy source. This microorganism exhibits chemotactic behavior towards such compounds, indicating its potential for environmental cleanup and bioremediation efforts (Bhushan et al., 2000).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOUVFGHBASEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644096
Record name 1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dichloro-3-(3-methylphenyl)propiophenone

CAS RN

898768-10-0
Record name 1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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